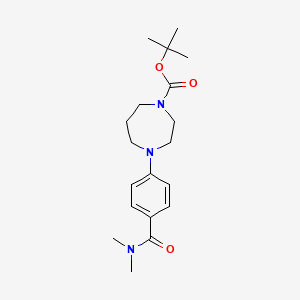
tert-Butyl 4-(4-(dimethylcarbamoyl)phenyl)-1,4-diazepane-1-carboxylate
Description
tert-Butyl 4-(4-(dimethylcarbamoyl)phenyl)-1,4-diazepane-1-carboxylate: is an organic compound that belongs to the class of diazepanes. This compound is characterized by the presence of a tert-butyl ester group, a dimethylcarbamoyl group, and a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Properties
Molecular Formula |
C19H29N3O3 |
|---|---|
Molecular Weight |
347.5 g/mol |
IUPAC Name |
tert-butyl 4-[4-(dimethylcarbamoyl)phenyl]-1,4-diazepane-1-carboxylate |
InChI |
InChI=1S/C19H29N3O3/c1-19(2,3)25-18(24)22-12-6-11-21(13-14-22)16-9-7-15(8-10-16)17(23)20(4)5/h7-10H,6,11-14H2,1-5H3 |
InChI Key |
BWKDHRATIOTQQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)C2=CC=C(C=C2)C(=O)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(4-(dimethylcarbamoyl)phenyl)-1,4-diazepane-1-carboxylate typically involves the reaction of 4-(dimethylcarbamoyl)phenyl-1,4-diazepane with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the tert-butyl ester group. The reaction conditions generally include a temperature range of 0-25°C and a reaction time
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


